

Desmethyl-VS-5584: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Desmethyl-VS-5584

Cat. No.: B612255

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Abstract

Desmethyl-VS-5584 is the dimethyl analog and a putative metabolite of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] VS-5584 demonstrates broad anti-proliferative activity across a range of cancer cell lines and efficacy in preclinical tumor models.[4][5] This technical guide provides a comprehensive overview of the available data on VS-5584, which serves as a surrogate for understanding the potential activity of **Desmethyl-VS-5584**, focusing on its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its evaluation. While specific data for **Desmethyl-VS-5584** is limited, its structural similarity to VS-5584 suggests a comparable biological function as a dual PI3K/mTOR inhibitor.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a key target for therapeutic intervention. VS-5584 is a small molecule inhibitor that potently and selectively targets both PI3K and mTOR, two key kinases in this pathway.[4] **Desmethyl-VS-5584**, a dimethyl analog of VS-5584, is presumed to share this mechanism of action.[1][2][3] This guide summarizes the core preclinical data for VS-5584 to inform research and development activities related to **Desmethyl-VS-5584**.

Chemical and Physical Properties

While detailed experimental data for **Desmethyl-VS-5584** is not readily available in the public domain, some basic chemical information has been identified.

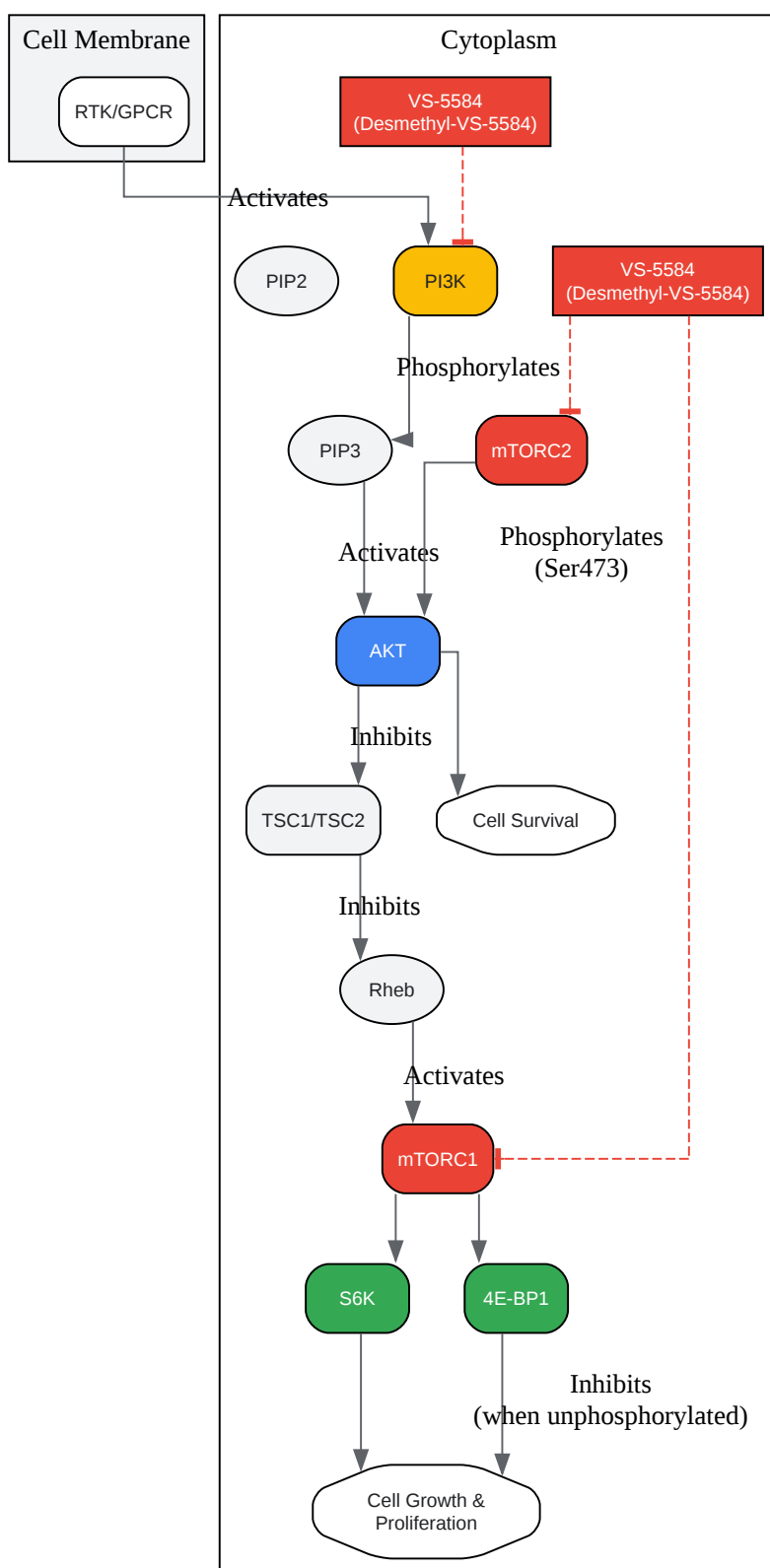
| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine | [6] |
| Molecular Formula | C ₁₆ H ₂₀ N ₈ O | [1][6] |
| CAS Number | 1246535-95-4 | [1][6] |
| Molecular Weight | 340.39 g/mol | [6] |

Mechanism of Action: Dual Inhibition of PI3K and mTOR

VS-5584 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α , β , γ , δ) and mTOR kinase (mTORC1 and mTORC2).[4][7] This dual inhibition leads to the suppression of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis in cancer cells.[4][5]

Signaling Pathway

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a host of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT by phosphorylating it at Ser473. By inhibiting both PI3K and mTOR, VS-5584 effectively blocks this entire signaling cascade.



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Fig. 1: PI3K/mTOR Signaling Pathway Inhibition by VS-5584.

Preclinical Pharmacology of VS-5584

In Vitro Potency

VS-5584 demonstrates potent inhibition of PI3K isoforms and mTOR in biochemical assays.

| Target | IC50 (nM) | Reference |
|---------------|-----------|---|
| PI3K α | 16 | [4] [7] |
| PI3K β | 68 | [4] [7] |
| PI3K γ | 25 | [4] [7] |
| PI3K δ | 42 | [4] [7] |
| mTOR | 37 | [4] [7] |

In Vitro Cellular Activity

VS-5584 inhibits the proliferation of a broad panel of human cancer cell lines, with particular sensitivity observed in lines with PIK3CA mutations.[\[4\]](#) For example, in the H929 multiple myeloma cell line, VS-5584 showed an IC50 of 48 nM.[\[8\]](#)

In Vivo Efficacy

Oral administration of VS-5584 has been shown to inhibit tumor growth in various human tumor xenograft models.[\[4\]](#) In a PTEN-null human prostate cancer PC3 xenograft model, VS-5584 treatment resulted in significant tumor growth inhibition.[\[8\]](#) Furthermore, VS-5584 demonstrated dose-dependent efficacy in a rapamycin-resistant colorectal cancer COLO-205 xenograft model.[\[8\]](#)

Pharmacokinetics

In mice, a single oral dose of VS-5584 is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 0.9 hours and an elimination half-life of 10 hours.[\[8\]](#)

Experimental Protocols for VS-5584

The following are representative protocols for experiments conducted with VS-5584, which could be adapted for the study of **Desmethyl-VS-5584**.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against PI3K isoforms and mTOR.

Methodology:

- Recombinant human PI3K isoforms (α , β , γ , δ) and mTOR kinase are used.
- The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).
- The compound is serially diluted and added to the reaction mixture.
- The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.
- IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

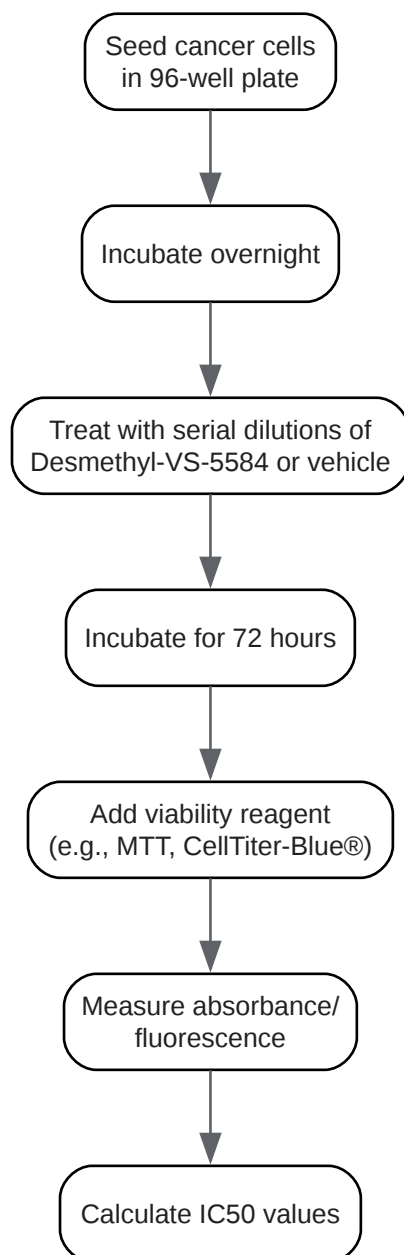
Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of the compound or vehicle control (e.g., DMSO).
- After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue®.
- The absorbance or fluorescence is measured using a plate reader.

- The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.



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Fig. 2: Workflow for a Cell Proliferation Assay.

Western Blot Analysis for Pathway Modulation

Objective: To confirm the inhibition of the PI3K/mTOR pathway in cells.

Methodology:

- Cancer cells are treated with the compound for a specified time.
- Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked and then incubated with primary antibodies against key pathway proteins and their phosphorylated forms (e.g., phospho-AKT (Ser473), phospho-S6 ribosomal protein). An antibody against a housekeeping protein (e.g., GAPDH, β -actin) is used as a loading control.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

- Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- The compound is administered to the treatment group (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

Desmethyl-VS-5584 is the dimethyl analog of the potent dual PI3K/mTOR inhibitor, VS-5584. While direct experimental data for **Desmethyl-VS-5584** is scarce, the extensive preclinical data available for VS-5584 provides a strong foundation for inferring its mechanism of action and potential anti-cancer properties. The information and protocols detailed in this guide are intended to facilitate further research into **Desmethyl-VS-5584** and its potential as a therapeutic agent. Further studies are warranted to fully characterize the pharmacological profile of **Desmethyl-VS-5584** and compare its potency and efficacy to its parent compound.

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